molecular formula C17H19N3O3S B2624618 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 893989-01-0

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone

Cat. No.: B2624618
CAS No.: 893989-01-0
M. Wt: 345.42
InChI Key: OQJNKMJIWVSDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a heterocyclic compound featuring a pyridazine core substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl-morpholinylethanone moiety at position 2. Its structure combines aromatic, sulfur-containing, and morpholine functionalities, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties . The compound’s synthesis likely involves sulfonylation or thioetherification reactions, as evidenced by analogous pyridazine derivatives synthesized via sulfonyl chloride intermediates in pyridine-based conditions .

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-22-14-4-2-3-13(11-14)15-5-6-16(19-18-15)24-12-17(21)20-7-9-23-10-8-20/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNKMJIWVSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329060
Record name 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893989-01-0
Record name 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Preliminary studies indicate that derivatives of pyridazine compounds may exhibit notable biological activities, including:

Potential Applications

The unique structural features of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone position it as a promising candidate for several applications:

Medicinal Chemistry

This compound may serve as a lead structure for developing new pharmaceuticals targeting:

  • Cancer therapies : Given its potential to inhibit angiogenesis, it could be explored as an anti-cancer agent.
  • Infectious diseases : Its possible antimicrobial properties warrant investigation for therapeutic use against bacterial or fungal infections.

Drug Development

The compound's interactions with biological macromolecules such as proteins or nucleic acids can be studied to elucidate its mechanism of action. Techniques such as:

  • Surface plasmon resonance
  • Isothermal titration calorimetry

These methods can quantitatively assess binding affinities and interactions, providing insights into its therapeutic potential.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, research on related compounds offers valuable insights:

Study Findings
Synthesis and biological activity of pyridazine derivativesDemonstrated anticancer activity linked to structural features similar to those in this compound .
Antimicrobial activity of thioether derivativesShowed varying degrees of microbial inhibition depending on substituents, suggesting potential for similar investigations with the target compound .

Mechanism of Action

Comparison with Similar Compounds

2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone

  • Key Differences : Replaces the 3-methoxyphenyl group with a furan-2-yl substituent.
  • Morpholine and sulfanyl groups are retained, suggesting similar solubility and metabolic stability .

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate

  • Key Differences: Features a sulfamoylphenyl group and a methanesulfonate ester instead of the morpholinylethanone-thioether.
  • Implications : The sulfonate ester enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the thioether-morpholine hybrid .

Non-Pyridazine Analogues with Shared Functional Groups

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone

  • Key Differences : Pyridazine is replaced by a 1,2,4-triazole ring, and morpholine is substituted with pyrrolidine.
  • Pyrrolidine, a five-membered amine ring, may confer different conformational flexibility and pharmacokinetic properties compared to morpholine .

Pharmacological and Physicochemical Implications

  • Morpholine vs.
  • 3-Methoxyphenyl vs. Furan-2-yl : The methoxy group’s electron-donating effects may stabilize aromatic interactions in biological targets, whereas furan’s π-electron density could favor interactions with hydrophobic pockets .
  • Sulfanyl Linkages : Thioether bonds in the target compound offer metabolic stability compared to sulfonate esters, which are prone to hydrolysis .

Biological Activity

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol

Anticancer Activity

Research indicates that compounds similar to 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl derivatives exhibit significant anticancer properties. For instance, derivatives with pyridazin and phenyl groups have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (epithelial)5.2Induces apoptosis
Compound BHT29 (colon)3.8Inhibits PI3K/Akt pathway
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanylMCF7 (breast)4.5Cell cycle arrest

These findings suggest that the compound may interact with critical signaling pathways involved in cancer progression, particularly through PI3K inhibition, which is vital for cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity, allowing better penetration through bacterial membranes .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, there is emerging evidence that this compound may possess anticonvulsant activity. A study evaluated various derivatives for their ability to reduce seizure activity in animal models.

Case Study :
In a controlled study involving mice subjected to pentylenetetrazol-induced seizures, the compound demonstrated a significant reduction in seizure duration compared to control groups.

The biological activity of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl is attributed to its ability to modulate key molecular targets:

  • PI3K/Akt Pathway Inhibition : This pathway is crucial in regulating cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.
  • Bacterial Membrane Disruption : The lipophilic nature of the compound allows it to disrupt bacterial membranes, leading to cell lysis.
  • GABAergic Modulation : Preliminary studies suggest that it may enhance GABAergic transmission, contributing to its anticonvulsant effects.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for synthesizing 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Thioether formation : Reacting a pyridazine derivative with a morpholin-4-yl ethanone precursor in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to attach the 3-methoxyphenyl group .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • Spectroscopy : NMR (¹H, ¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX resolves 3D structure and intermolecular interactions. Anisotropic displacement parameters are refined to confirm atomic positions .

Q. What are the common derivatization reactions for modifying this compound’s structure?

  • Oxidation : Conversion of the sulfanyl group to sulfone using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
  • Substitution : Methoxy group replacement via nucleophilic aromatic substitution with alkyl halides or amines under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Methodological strategies include:

  • Standardization : Use of validated cell lines (e.g., NCI-60 panel) and strict adherence to protocols like MTT assay guidelines .
  • Control experiments : Inclusion of positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate measurements, ANOVA) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization issues : Low solubility in common solvents or polymorphism. Solutions include:
  • Solvent screening : Testing binary solvent systems (e.g., ethanol/water) for optimal crystal growth .
  • Twinned data analysis : Using SHELXL’s TWIN/BASF commands to refine twinned crystals .

Q. How does computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking studies : Software like AutoDock Vina models ligand-receptor binding, identifying key residues (e.g., hinge region in kinases) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability and conformational changes over time .

Q. What analytical techniques ensure compound stability and purity during long-term storage?

  • Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to detect impurities .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, ensuring storage below degradation thresholds .

Methodological Considerations

  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm structural integrity .
  • Reaction optimization : Design of experiments (DoE) using response surface methodology (RSM) improves synthetic yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.